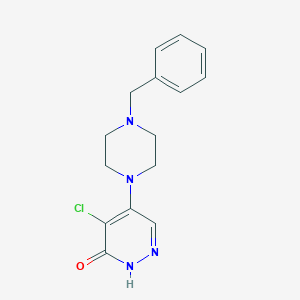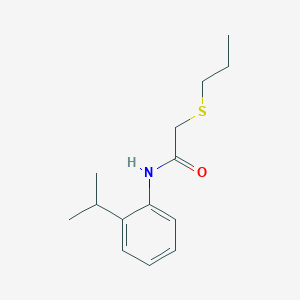![molecular formula C15H18N2O3S2 B284161 N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as PTAP, is a chemical compound that has been extensively studied for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the improvement of insulin sensitivity and glucose metabolism, and the protection against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide research, including the development of more potent and selective N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide analogs, the investigation of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other therapeutic agents, and the exploration of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in different disease models. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide and its potential therapeutic applications.
In conclusion, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent in a variety of diseases. Its specificity for certain signaling pathways and its ability to inhibit cell growth and proliferation make it an attractive target for further research. However, its potential toxicity and the need for further understanding of its mechanism of action highlight the importance of continued investigation in this field.
Synthesemethoden
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with propylamine and thienylacetic acid. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to protect against oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C15H18N2O3S2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[4-(propylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h3-8,10,16H,2,9,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
XBUNGFQXMKMPCG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)